Sapitinib difumurate

EGFR HER2 HER3

Many ErbB inhibitors fail to address HER3-mediated resistance, confounding oncology data. Sapitinib difumurate resolves this with equipotent pan-ErbB blockade (EGFR/HER2/HER3 IC50s: 4, 3, 4 nM). - **Target profile**: Selective over MNK1/Flt (100-fold), minimal off-target effects. - **In vivo efficacy**: Superior tumor suppression vs. gefitinib/lapatinib in NSCLC, SCCHN, and endocrine-resistant breast xenografts. - **Pharmacokinetics**: Oral bioavailability; validated for chronic dosing in rodents. - **Quality**: Strict purity control, available for immediate R&D shipment.

Molecular Formula C31H33ClFN5O11
Molecular Weight 706.1 g/mol
CAS No. 1196531-39-1
Cat. No. B10825179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSapitinib difumurate
CAS1196531-39-1
Molecular FormulaC31H33ClFN5O11
Molecular Weight706.1 g/mol
Structural Identifiers
SMILESCNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C23H25ClFN5O3.2C4H4O4/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25;2*5-3(6)1-2-4(7)8/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
InChIKeyLSXKPHWAKWZIKV-LVEZLNDCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sapitinib Difumurate: Baseline Overview


Sapitinib difumurate (CAS 1196531-39-1), the difumarate salt of AZD8931, is an investigational, orally bioavailable, reversible ATP-competitive tyrosine kinase inhibitor [1]. It is uniquely characterized by its equipotent nanomolar inhibition of three ErbB family receptors: EGFR (ErbB1), HER2 (ErbB2), and the kinase-impaired HER3 (ErbB3) [2]. This simultaneous, three-target blockade distinguishes it pharmacologically from other agents in the class and was rationally designed to suppress compensatory HER3-mediated resistance signaling [3].

Unique Advantages of Sapitinib Difumurate


While several ErbB family inhibitors (e.g., gefitinib, lapatinib, afatinib, neratinib) are commercially available, their target profiles are distinct and non-interchangeable. First-generation inhibitors like gefitinib and erlotinib are selective for EGFR, while dual inhibitors like lapatinib target EGFR and HER2, but all of these exhibit minimal or no direct inhibition of HER3 [1]. HER3 is a critical activator of the PI3K/AKT survival pathway and a key mediator of resistance to EGFR/HER2-directed therapies [2]. The equipotent and simultaneous blockade of EGFR, HER2, and HER3 by Sapitinib difumurate produces a unique signaling inhibition profile that cannot be replicated by simply combining narrower-spectrum agents, as demonstrated by its superior potency in head-to-head comparisons across numerous cell line panels and xenograft models [3].

Sapitinib Difumurate: Comparative Evidence


Equipotent EGFR, HER2, and HER3 Inhibition

Sapitinib difumurate demonstrates a unique equipotent inhibition profile against EGFR, HER2, and HER3 in cellular phosphorylation assays. In contrast, comparators like gefitinib, lapatinib, afatinib, and neratinib show significant variability in potency across these three targets. [1] [2]

EGFR HER2 HER3 Kinase Inhibition IC50

Superior Antiproliferative Potency in NSCLC and SCCHN

In a panel of non-small cell lung carcinoma (NSCLC) and squamous cell carcinoma of the head and neck (SCCHN) cell lines, Sapitinib difumurate (AZD8931) exhibited significantly greater antiproliferative potency than the earlier-generation inhibitors gefitinib and lapatinib. [1]

NSCLC SCCHN Antiproliferative GI50 AZD8931

Greater Proapoptotic Effect in Colorectal Cancer Xenografts

In vivo, in LoVo colorectal cancer xenograft models, Sapitinib difumurate (AZD8931) induced a greater proapoptotic effect than either gefitinib or lapatinib, as measured by the M30 apoptosis marker.

Colorectal Cancer Xenograft Apoptosis M30 AZD8931

ErbB-Family Kinase Selectivity

Sapitinib difumurate demonstrates a high degree of selectivity for the ErbB family, being 100-fold more selective for these targets than for the kinases MNK1 and Flt. This selectivity profile is a key differentiator from broader-spectrum kinase inhibitors.

Kinase Selectivity Off-Target ErbB MNK1 Flt

HER2 and HER3 Phosphorylation Inhibition in Cancer Cells

In a direct head-to-head comparison using a panel of squamous cell carcinoma of the head and neck (SCCHN) cell lines (PE/CA-PJ41, PE/CA-PJ49, DOK, FaDu), Sapitinib difumurate (AZD8931) exhibited more potent inhibition of phospho-EGFR, phospho-HER2, and phospho-HER3 than either lapatinib or gefitinib.

HER2 HER3 Phosphorylation SCCHN AZD8931

Favorable Oral Pharmacokinetic Profile

Sapitinib difumurate (AZD8931) exhibits a favorable oral pharmacokinetic profile in preclinical species, characterized by low clearance and good oral bioavailability, which supports its use in chronic in vivo dosing studies.

Pharmacokinetics Oral Bioavailability Clearance AZD8931 Preclinical

Sapitinib Difumurate: Research Applications


HER3-Mediated Resistance to EGFR/HER2 Inhibitors

Given its unique ability to equipotently inhibit HER3 along with EGFR and HER2 (IC50s of 4, 3, and 4 nM, respectively) [1], Sapitinib difumurate is the optimal tool for dissecting the role of HER3/PI3K/AKT signaling in acquired resistance to first-generation (e.g., gefitinib) or second-generation (e.g., lapatinib) ErbB inhibitors [2]. Its 100-fold selectivity over MNK1 and Flt also minimizes off-target effects, ensuring cleaner data interpretation .

In Vivo Xenograft Efficacy Studies in NSCLC and SCCHN

For in vivo oncology studies using xenograft models of non-small cell lung cancer (NSCLC) or squamous cell carcinoma of the head and neck (SCCHN), Sapitinib difumurate provides superior antitumor activity and pharmacodynamic modulation compared to gefitinib or lapatinib [3]. Its favorable oral pharmacokinetics in rodents (low clearance, good bioavailability) make it a practical choice for chronic oral dosing regimens.

Combination Therapy to Overcome Endocrine Resistance

Sapitinib difumurate has demonstrated a greater ability than lapatinib or gefitinib to block ligand-dependent HER signaling in endocrine-resistant breast cancer models [4]. Researchers exploring combination strategies with anti-estrogen therapies (e.g., tamoxifen, fulvestrant) in ER+/HER2- models will find Sapitinib difumurate to be a more potent HER-pathway inhibitor in this specific resistance context.

Biomarker and Pharmacodynamic Studies of Apoptosis

In studies where induction of apoptosis is a key endpoint, Sapitinib difumurate offers a quantifiable advantage. It has been shown to induce the M30 apoptosis marker more effectively than gefitinib or lapatinib in colorectal cancer xenografts (LoVo model) , providing a robust positive control for assays measuring apoptotic response to ErbB inhibition.

Technical Documentation Hub

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